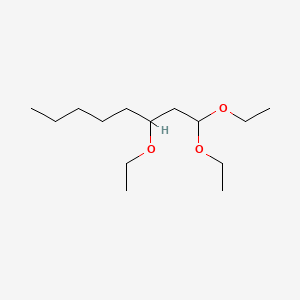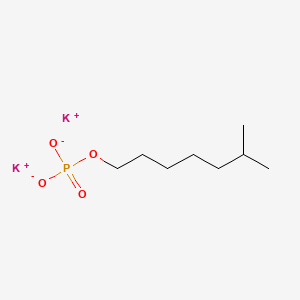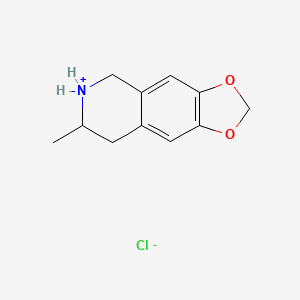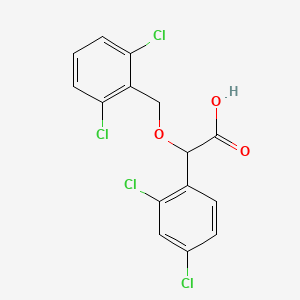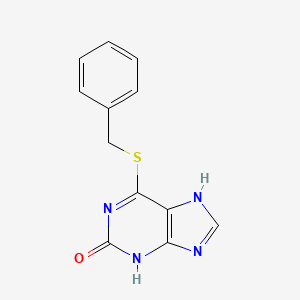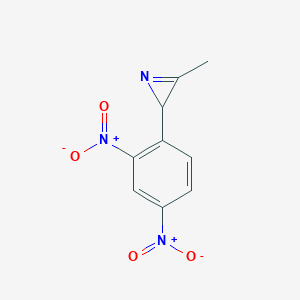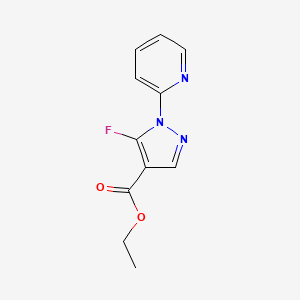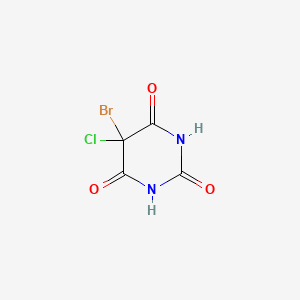
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a dihydro-pyrimidine-2,4-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione typically involves the halogenation of a pyrimidine derivative. One common method includes the reaction of uracil with bromine and chlorine under controlled conditions to introduce the halogen atoms at the 5th position of the pyrimidine ring. The hydroxyl group is introduced through subsequent hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using bromine and chlorine gas in the presence of catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials to the desired product.
化学反应分析
Types of Reactions
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Hydrolysis: The compound can be hydrolyzed to introduce hydroxyl groups or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional oxo groups.
Reduction Products: Reduced derivatives with additional hydrogen atoms.
科学研究应用
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of halogen atoms and hydroxyl groups enhances its binding affinity and specificity towards certain molecular targets.
相似化合物的比较
Similar Compounds
5-Fluoro-6-hydroxy-dihydro-pyrimidine-2,4-dione: Similar structure with a fluorine atom instead of bromine and chlorine.
5-Iodo-6-hydroxy-dihydro-pyrimidine-2,4-dione: Contains an iodine atom instead of bromine and chlorine.
5-Methyl-6-hydroxy-dihydro-pyrimidine-2,4-dione: Contains a methyl group instead of halogen atoms.
Uniqueness
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens with the hydroxyl group enhances its potential for diverse applications in research and industry.
属性
分子式 |
C4H2BrClN2O3 |
|---|---|
分子量 |
241.43 g/mol |
IUPAC 名称 |
5-bromo-5-chloro-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H2BrClN2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) |
InChI 键 |
GNBPCMOFSWCQGI-UHFFFAOYSA-N |
规范 SMILES |
C1(=O)C(C(=O)NC(=O)N1)(Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


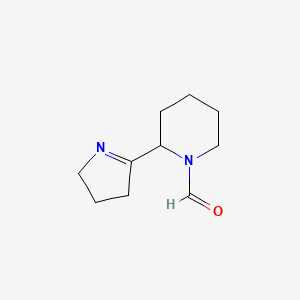
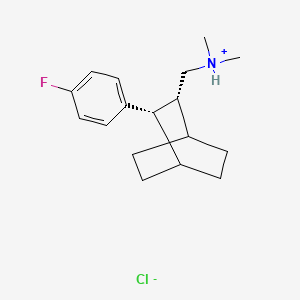

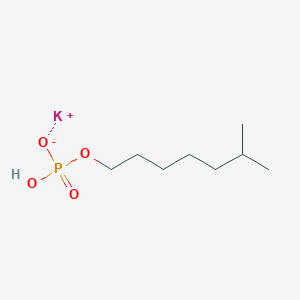
![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)
